Cas no 1105662-39-2 (3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one)

3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 化学的及び物理的性質
名前と識別子
-
- 3-chloro-7,8-dihydro-6H-isoquinolin-5-one
- 3-chloro-7,8-dihydroisoquinolin-5(6H)-one
- JOENMMZAMPPISD-UHFFFAOYSA-N
- 3-chloro-7,8-di hydroisoquinolin-5(6H)-one
- 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one
- EN300-178933
- CS-0120183
- F31147
- MFCD18374944
- 1105662-39-2
- DB-331237
- AS-48453
- SY128799
- AKOS023410297
- SCHEMBL426432
-
- MDL: MFCD18374944
- インチ: 1S/C9H8ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2
- InChIKey: JOENMMZAMPPISD-UHFFFAOYSA-N
- SMILES: ClC1=CC2C(CCCC=2C=N1)=O
計算された属性
- 精确分子量: 181.0294416g/mol
- 同位素质量: 181.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 30
じっけんとくせい
- 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: 微溶性(1 g/l)(25ºC)、
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146071-100mg |
3-chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 97% | 100mg |
$226 | 2023-02-19 | |
Enamine | EN300-178933-0.25g |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 0.25g |
$763.0 | 2023-09-19 | ||
Enamine | EN300-178933-5.0g |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 5.0g |
$4475.0 | 2023-02-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA003-100MG |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 95% | 100MG |
¥ 1,445.00 | 2023-04-03 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00149-1g |
3-chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 95% | 1g |
$1000 | 2023-09-07 | |
TRC | C383160-1mg |
3-Chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 1mg |
$ 50.00 | 2022-06-06 | ||
TRC | C383160-10mg |
3-Chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 10mg |
$ 295.00 | 2022-06-06 | ||
Chemenu | CM146071-250mg |
3-chloro-7,8-dihydroisoquinolin-5(6H)-one |
1105662-39-2 | 97% | 250mg |
$449 | 2023-02-19 | |
Enamine | EN300-178933-0.5g |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 0.5g |
$1203.0 | 2023-09-19 | ||
Enamine | EN300-178933-1.0g |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one |
1105662-39-2 | 1g |
$0.0 | 2023-06-07 |
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
9. Book reviews
-
10. Caper tea
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-oneに関する追加情報
Introduction to 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one (CAS No. 1105662-39-2)
3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one (CAS No. 1105662-39-2) is a significant compound in the field of pharmaceutical chemistry and medicinal biology. Its molecular structure, featuring a chlorinated tetrahydroisoquinoline core, makes it a versatile scaffold for the development of bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug discovery and its structural similarity to natural alkaloids that exhibit various pharmacological effects.
The tetrahydroisoquinoline moiety is a prominent pharmacophore in medicinal chemistry, known for its role in modulating neurological and cardiovascular functions. The introduction of a chlorine atom at the 3-position of the isoquinoline ring enhances the electrophilicity of the molecule, making it a valuable intermediate for further functionalization. This property has been exploited in synthetic strategies to develop novel derivatives with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates for therapeutic intervention. 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one has been integrated into virtual screening campaigns aimed at identifying small-molecule modulators of ion channels and receptors relevant to neurodegenerative disorders. The compound’s ability to interact with biological targets such as serotonin receptors and dopamine transporters positions it as a candidate for further exploration in the treatment of conditions like depression and Parkinson’s disease.
In vitro studies have demonstrated the compound’s potential as an inhibitor of certain kinases involved in cancer progression. The chlorinated tetrahydroisoquinoline scaffold disrupts key signaling pathways by competing with ATP binding sites on target enzymes. Preclinical data suggests that derivatives of this compound may exhibit antitumor activity by modulating the activity of proteins critical for cell proliferation and survival. These findings have prompted interest in structurally related compounds as candidates for clinical trials.
The synthesis of 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one involves multi-step organic transformations that highlight its synthetic utility. Key steps include cyclization reactions to form the tetrahydroisoquinoline core followed by chlorination at the 3-position. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing the environmental impact of production processes. These improvements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
Investigations into the metabolic stability and pharmacokinetic properties of 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one are ongoing. Understanding how the body processes this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize metabolites and assess bioavailability. These studies provide insights into drug-drug interactions and dosing regimens that could enhance patient outcomes.
The regulatory landscape for new pharmaceutical entities like 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one is stringent but evolving. Regulatory agencies require comprehensive data on safety and efficacy before approving a drug for clinical use. Researchers are leveraging innovative technologies such as organ-on-a-chip models to accelerate preclinical testing phases. This approach reduces reliance on animal studies while providing relevant human-relevant data on toxicity and efficacy.
The economic implications of developing drugs based on tetrahydroisoquinoline derivatives are significant. Pharmaceutical companies invest heavily in research and development (R&D) to bring new therapies to market. Collaborations between academic institutions and industry partners have accelerated progress by combining expertise in synthetic chemistry with clinical pharmacology. Such partnerships are essential for translating laboratory discoveries into viable treatments that address unmet medical needs.
Future directions in the study of 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one include exploring its role in modulating neuroinflammatory pathways associated with autoimmune diseases like multiple sclerosis. Preliminary data suggest that this compound may influence cytokine production by immune cells without triggering off-target effects common with immunosuppressive agents currently used in treatment regimens. Such findings could open new avenues for therapeutic intervention.
The global supply chain for pharmaceutical intermediates like 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one must be robust to meet growing demand from research institutions and drug manufacturers alike. Sourcing high-purity compounds is essential for ensuring reproducibility in experimental settings. Quality control measures implemented by suppliers help maintain consistency across batches while adhering to international standards such as Good Manufacturing Practices (GMP).
In conclusion,3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one represents a promising scaffold with diverse applications in pharmaceutical research and development.Combining structural features derived from natural products with synthetic modifications has yielded compounds capableof interactingwith critical biological targets.Collective effortsfrom academiaand industryare driving innovationin drug discoveryand improving patient care through targeted therapies basedon well-characterized molecular scaffolds like this one.
1105662-39-2 (3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one) Related Products
- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)
- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 36332-93-1(18-methylicosanoic Acid)
- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 1090-13-7(5,12-Napthacenequinone)
- 1431372-40-5(tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
